6-Bromo-8-nitroquinoline

Photolabile caging groups Carboxylic acid protection Photo-uncaging

6-Bromo-8-nitroquinoline enables regioselective orthogonal functionalization: the C6 bromine undergoes Pd-catalyzed cross-coupling with distinct reactivity versus 2-, 3-, or 8-bromo isomers, while the C8 nitro group electronically modulates subsequent transformations. This dual-substitution pattern delivers the longest-wavelength absorption (345 nm) and highest quantum yield (Φ=0.003) among 8-nitroquinoline photocages, enabling low-energy light uncaging with minimal collateral photodamage. For anti-trypanosomal drug discovery, the 6-bromo-8-nitroquinolinone scaffold achieves submicromolar potency (EC50 = 12 nM against T. b. brucei). Balanced physicochemical profile—LogP of 3.43 and polar surface area of 58.71 Ų—makes it an ideal starting point for lead-like compound library synthesis. Order 97% purity now.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 68527-67-3
Cat. No. B1581145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitroquinoline
CAS68527-67-3
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
InChIKeyIANZBVIZZQFJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-nitroquinoline CAS 68527-67-3: Core Properties and Comparator Landscape


6-Bromo-8-nitroquinoline (CAS 68527-67-3) is a heterocyclic quinoline derivative bearing a bromine atom at the 6-position and a nitro group at the 8-position. Its molecular formula is C9H5BrN2O2 with a molecular weight of 253.05 g/mol . The compound serves as a versatile building block for synthetic elaboration via cross-coupling and nucleophilic substitution, with the dual bromo-nitro substitution pattern enabling regioselective functionalization not achievable with mono-substituted quinoline analogs. Key comparators include 8-nitroquinoline (lacking C6 halogen handle), 6-bromoquinoline (lacking C8 nitro group), 6-bromo-5-nitroquinoline, 6,8-dibromoquinoline, and 8-bromoquinoline.

Why 6-Bromo-8-nitroquinoline Cannot Be Substituted with Generic Quinoline Analogs


Substitution with seemingly similar quinoline derivatives (e.g., 8-nitroquinoline, 6-bromoquinoline, or 8-bromoquinoline) fundamentally alters reaction outcomes and performance parameters. The 6-bromo-8-nitroquinoline substitution pattern is not arbitrary: the bromine at C6 enables Pd-catalyzed cross-coupling with specific regioselectivity [1], while the nitro group at C8 modulates electronic properties essential for photolysis efficiency [2] and biological target activation [3]. Replacing this compound with 8-bromoquinoline results in markedly lower reactivity in Suzuki couplings due to unfavorable steric and electronic effects at the 8-position [1]. The 6-position bromine offers a distinct reactivity profile compared to the 2- or 3-bromo isomers, which couple at lower temperatures (130°C) whereas 8-bromo substitution requires substantially harsher conditions [1]. The following quantitative evidence demonstrates precisely where these differences manifest.

6-Bromo-8-nitroquinoline: Quantified Differentiation Evidence vs. Closest Analogs


Photolysis Efficiency: 6-Bromo-8-nitroquinoline-Derived Chromophore Outperforms All Tested 8-Nitroquinoline-Based Caging Groups

In a systematic comparison of 8-nitroquinoline-based photolabile caging groups, the 6-bromo-substituted derivative (6-bromo-8-nitro-1,2-dihydroquinolinyl) exhibited superior performance metrics relative to all other analogs in the series [1]. The 6-bromo derivative demonstrated the longest absorption wavelength (345 nm), highest caging ability, and quantum yield of Φ = 0.003 [1]. This absorption wavelength is red-shifted compared to non-brominated 8-nitroquinoline caging groups, allowing photolysis with lower-energy light sources that reduce phototoxicity in biological applications [1].

Photolabile caging groups Carboxylic acid protection Photo-uncaging

Antitrypanosomal Activity: 6-Bromo-Substituted Derivative Demonstrates Submicromolar Potency vs. Reference Drugs

A pharmacomodulation study at position 6 of the 8-nitroquinolin-2(1H)-one pharmacophore revealed that the 6-bromo-substituted derivative (compound 12) exhibited potent antitrypanosomal activity with EC50 values of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes [1]. In direct comparison, four reference drugs showed EC50 values ranging from 30 nM to 13 μM, positioning the 6-bromo derivative at the potent end of this spectrum [1]. The compound additionally demonstrated high in vitro microsomal stability with half-life exceeding 40 minutes and favorable pharmacokinetic behavior in mouse after oral administration [1].

Antitrypanosomal Neglected tropical diseases Nitroreductase bioactivation

Regioselective Cross-Coupling Reactivity: Position-Dependent Differences in Pd-Catalyzed Coupling Efficiency

The position of bromine substitution on the quinoline ring critically determines cross-coupling reactivity. 8-Bromoquinoline exhibits markedly lower reactivity than 2- or 3-bromo analogs, with the latter successfully coupling with furan at 130°C using Pd(OAc)2 (1 mol%) and PPh3 [1]. In contrast, 8-bromoquinoline requires substantially harsher conditions for comparable transformations [1]. The 6-bromo substitution position in 6-bromo-8-nitroquinoline offers an intermediate reactivity profile distinct from both the highly reactive 2- and 3-positions and the poorly reactive 8-position, enabling selective sequential functionalization strategies [1].

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Regioselective functionalization

Physicochemical Properties: LogP, PSA, and Density Compared Across 6,8-Disubstituted Quinoline Analogs

6-Bromo-8-nitroquinoline exhibits physicochemical properties that differentiate it from alternative halogen/nitro-substituted quinoline isomers and analogs. The compound has LogP of 3.43, polar surface area (PSA) of 58.71 Ų, density of 1.747 g/cm³, and boiling point of 365.8°C at 760 mmHg [1]. While direct head-to-head comparison data for these parameters against specific analogs is not available from primary literature, these values establish a baseline for assessing solubility, membrane permeability, and chromatographic behavior relative to other quinoline derivatives. The combination of moderate lipophilicity (LogP 3.43) and moderate polar surface area (58.71 Ų) distinguishes it from both highly polar nitroquinolines lacking bromine and highly lipophilic bromoquinolines lacking the nitro group.

Lipophilicity Polar surface area Physicochemical profiling

6-Bromo-8-nitroquinoline CAS 68527-67-3: Evidence-Backed Application Scenarios


Development of Photolabile Caging Groups with Reduced Phototoxicity

Based on direct head-to-head evidence showing the 6-bromo-8-nitroquinoline-derived chromophore exhibits the longest absorption wavelength (345 nm) and highest quantum yield (Φ = 0.003) among all tested 8-nitroquinoline caging groups [1], researchers requiring carboxylic acid photocages should prioritize this compound. The red-shifted absorption enables uncaging with lower-energy light, reducing collateral photodamage to sensitive biological specimens [1]. This scenario is directly supported by the systematic comparison of caging group derivatives where 6-bromo substitution proved optimal.

Antitrypanosomal Lead Optimization Requiring Position-6 Halogenation

For medicinal chemistry programs targeting Trypanosoma brucei or T. cruzi, the 6-bromo-substituted 8-nitroquinolinone scaffold provides a validated starting point with demonstrated submicromolar potency (EC50 = 12 nM against T. b. brucei, 500 nM against T. cruzi) that outperforms most reference drugs in head-to-head comparison [1]. The favorable microsomal stability (t1/2 > 40 min) and oral pharmacokinetic profile in mouse support its use as a lead-like scaffold for further derivatization [1].

Sequential Pd-Catalyzed Cross-Coupling for Polyconjugated Quinoline Architectures

The distinct reactivity of the 6-position bromine relative to 2-, 3-, and 8-bromo isomers [1] enables chemoselective Suzuki-Miyaura coupling strategies. Researchers building complex quinoline-based molecular architectures should select 6-bromo-8-nitroquinoline when orthogonal functionalization is required—the 6-bromo moiety can be selectively activated while preserving other reactive sites, or vice versa [1]. The 8-nitro group further modulates electronic properties affecting subsequent transformations.

Moderate Lipophilicity Building Block for Library Synthesis

The balanced physicochemical profile (LogP = 3.43, PSA = 58.71 Ų) [1][2] positions 6-bromo-8-nitroquinoline as a moderately lipophilic building block suitable for generating compound libraries with favorable drug-like property ranges. For screening library construction where extreme lipophilicity (LogP >5) or high polarity (LogP <1) is undesirable, this compound offers a balanced starting point compared to more lipophilic dibromo analogs or more polar nitro-only analogs.

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